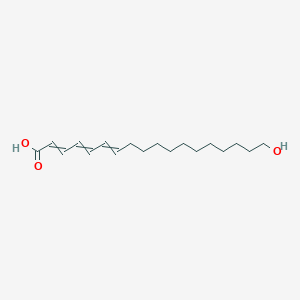
Ethyl (2S)-3-acetamido-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2S)-3-acetamido-2-methylpropanoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the production of flavors and perfumes This particular compound is characterized by its ethyl ester group attached to a 3-acetamido-2-methylpropanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (2S)-3-acetamido-2-methylpropanoate can be synthesized through the esterification of 3-acetamido-2-methylpropanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. The product is then purified through distillation or recrystallization techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2S)-3-acetamido-2-methylpropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, the ester bond can be hydrolyzed to yield 3-acetamido-2-methylpropanoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 3-acetamido-2-methylpropanoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Derivatives with substituted acetamido groups.
Applications De Recherche Scientifique
Ethyl (2S)-3-acetamido-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of ethyl (2S)-3-acetamido-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acetamido compound, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (2S)-3-amino-2-methylpropanoate: Similar structure but with an amino group instead of an acetamido group.
Ethyl (2S)-3-acetamido-2-ethylpropanoate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Ethyl (2S)-3-acetamido-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its acetamido group provides additional reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis and research.
Propriétés
Numéro CAS |
852178-60-0 |
|---|---|
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
ethyl (2S)-3-acetamido-2-methylpropanoate |
InChI |
InChI=1S/C8H15NO3/c1-4-12-8(11)6(2)5-9-7(3)10/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m0/s1 |
Clé InChI |
SMEHBLNGYDXXRK-LURJTMIESA-N |
SMILES isomérique |
CCOC(=O)[C@@H](C)CNC(=O)C |
SMILES canonique |
CCOC(=O)C(C)CNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate](/img/structure/B14199725.png)

![4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde](/img/structure/B14199732.png)
![[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol](/img/structure/B14199737.png)


![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14199757.png)



![3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14199790.png)
![(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one](/img/structure/B14199797.png)
